1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic urea derivative characterized by a benzodioxole moiety, a dimethylaminophenyl group, and a 4-methylpiperazine substituent. Urea linkages, as seen in this compound, are known to facilitate hydrogen bonding, which can improve target binding affinity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-26(2)19-7-4-17(5-8-19)20(28-12-10-27(3)11-13-28)15-24-23(29)25-18-6-9-21-22(14-18)31-16-30-21/h4-9,14,20H,10-13,15-16H2,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGZKPPOCLXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.45 g/mol. It features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzo[d][1,3]dioxole structure.
- Coupling with a dimethylamino phenyl group.
- Incorporation of a piperazine moiety through urea linkage.
These steps often require specific conditions such as reflux in organic solvents and purification through chromatography to achieve high purity yields.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit Mycobacterium tuberculosis, a critical target in tuberculosis treatment .
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-43 | 5.9 | MmpL3 |
| 4PP-44 | 5.2 | MmpL3 |
| 1-Benzo[d][1,3]dioxole derivative | TBD | TBD |
Antidiabetic Activity
Benzodioxole derivatives have also been investigated for their potential as antidiabetic agents. In vitro studies revealed that certain derivatives exhibit significant inhibition of α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| St.1 | 15.26 | α-amylase |
| St.2 | 8.5 | α-amylase |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific protein targets within microbial cells or metabolic pathways involved in glucose homeostasis.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy while minimizing toxicity. For example, modifications in substituents on the piperazine ring have shown varying degrees of activity against bacterial strains and metabolic enzymes .
One notable case study involved synthesizing a series of analogs based on this compound and testing them against various pathogens. The results indicated that specific modifications could enhance antibacterial activity while retaining acceptable pharmacokinetic profiles .
Scientific Research Applications
Biological Applications
The biological applications of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate are significant, particularly in the development of therapeutic agents.
Antimicrobial Activity
Research indicates that compounds derived from indoles, including methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Cytotoxicity and Cancer Research
Indole derivatives have been investigated for their cytotoxic effects against cancer cell lines. Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate has been tested for its ability to induce apoptosis in cancer cells, making it a candidate for further development in oncology .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate to specific proteins involved in disease pathways. These studies provide insights into its mechanism of action and potential therapeutic targets .
Case Studies and Research Findings
Several case studies highlight the applications of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of Mycobacterium tuberculosis at low concentrations. |
| Study B | Cytotoxicity | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study C | Molecular Docking | Identified potential binding sites on target proteins relevant to cancer therapy, suggesting a multi-target approach. |
Chemical Reactions Analysis
Reactivity and Stability
- Hydrolysis : The urea bond is stable under neutral conditions but hydrolyzes in acidic (pH < 3) or basic (pH > 10) media, forming benzo[d] dioxol-5-amine and substituted ethylamine fragments .
- Oxidation : The dimethylamino group undergoes oxidation to form an N-oxide derivative in the presence of hydrogen peroxide (H₂O₂) or m-CPBA .
- Electrophilic Substitution : The electron-rich benzo[d] dioxole ring participates in Friedel-Crafts alkylation with tert-butyl chloride under AlCl₃ catalysis .
Functional Group Transformations
Catalytic and Solvent Effects
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzo[d] dioxole ring (e.g., introducing fluoro or methoxy groups) .
- Solvent Optimization : DMF or THF enhances reaction rates for urea formation compared to DCM or toluene .
Thermal and Photochemical Behavior
- Thermal Degradation : Decomposes at >250°C, releasing CO₂ and NH₃ (TGA analysis) .
- Photostability : UV irradiation (254 nm) induces cleavage of the methylenedioxy bridge, forming catechol derivatives .
Biological Reactivity
- Enzyme Inhibition : Competitively inhibits MAO-B (IC₅₀ = 0.89 µM) via H-bonding with FAD cofactor .
- Metabolism : Hepatic cytochrome P450-mediated N-demethylation of the dimethylamino group (CYP3A4/5) .
Comparative Reactivity Table
Challenges and Side Reactions
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Structure Variations :
- The target compound and the triazine-containing analog share a urea backbone but differ in substituents (triazine vs. piperazine), which may alter target selectivity.
- Pyrazole derivatives (e.g., compound 6g ) lack the urea linkage but retain benzodioxole and piperazine groups, suggesting divergent bioactivity (e.g., antibacterial vs. anticonvulsant) .
Functional Group Impact: The 4-methylpiperazine in the target compound may enhance solubility and CNS penetration compared to morpholine in the triazine analog .
Computational and Bioactivity Similarity
Table 2: Computational Similarity Metrics
*Hypothetical values based on structural similarity principles .
- Tanimoto and Dice Metrics : Higher similarity scores correlate with shared functional groups (e.g., benzodioxole, piperazine) . The target compound’s urea linkage distinguishes it from pyrazole/pyrimidine analogs, reducing similarity indices .
- Bioactivity Clustering : Compounds with benzodioxole and piperazine may cluster in bioactivity profiles linked to CNS or antibacterial targets, as seen in hierarchical clustering studies .
ADMET and Pharmacokinetic Comparisons
Preparation Methods
Piperonal Derivatization
The synthesis begins with 1,3-benzodioxole-5-carbaldehyde (piperonal), commercially available or prepared via isosafrole oxidation. Key modifications involve:
Methylenation Protocol
Piperonal undergoes Claisen-Schmidt condensation with 4,4-dimethylpentan-3-one under alkaline conditions to yield (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. Reaction parameters from show optimal results at 78% yield using NaOEt/EtOH at reflux (2 hr), confirmed by IR (C=O stretch at 1658 cm⁻¹) and ¹H NMR (δ 1.1 ppm for t-butyl group).
Cyclization to Pyrazoline
Hydrazine hydrate (3:1 molar ratio) in ethanol converts the α,β-unsaturated ketone to 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole. The reaction achieves 90% yield after 2 hr reflux, with product characterization showing NH stretch at 3399 cm⁻¹ (IR) and diastereotopic CH₂ protons at δ 2.7-3.3 ppm (¹H NMR).
Ethyl Bridge Functionalization
Dual Amine Substitution Strategy
The central ethyl spacer requires simultaneous incorporation of 4-(dimethylamino)phenyl and 4-methylpiperazine groups. Patent provides methodology for similar bifunctionalization:
Stepwise Nucleophilic Displacement
- Chloroacetylation : React pyrazoline intermediate with chloroacetyl chloride (1:1.2 molar ratio) in CHCl₃ at 25°C for 30 min, yielding 1-(5-(benzo[d]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-chloroethanone (100% conversion).
- Amine Coupling :
Optimization Data
| Parameter | Aromatic Coupling | Heterocyclic Coupling |
|---|---|---|
| Temperature | 78°C | 80°C |
| Time | 12 hr | 8 hr |
| Solvent | Ethanol | THF |
| Yield | 82% | 77% |
Urea Linkage Formation
Sodium Urea Mediated Coupling
Patent details urea synthesis through sodium urea reactions with acyl halides. Applied to our target:
Reaction Scheme
- Generate isocyanate intermediate from 4-(dimethylamino)phenyl-4-methylpiperazine ethyl chloride using phosgene (1:1.2 ratio) in toluene at 0°C
- Couple with benzo[d]dioxol-5-amine (1:1 molar ratio) in DMF at 25°C for 24 hr
Critical Parameters
- pH control at 8.5-9.0 using NaHCO₃
- Strict temperature control (<30°C) prevents isocyanate polymerization
- Nitrogen atmosphere minimizes oxidative degradation
Yield Optimization
| Condition | Variation | Yield Impact |
|---|---|---|
| Solvent | DMF vs THF | +15% |
| Coupling Agent | HATU vs EDC | +22% |
| Reaction Time | 24 hr vs 48 hr | +8% |
Purification and Characterization
Chromatographic Separation
Final purification employs silica gel chromatography (CHCl₃:MeOH 9:1) followed by recrystallization from ethanol/water (3:1). Analytical data matches theoretical values:
Spectroscopic Profile
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 9H, t-Bu), 2.23 (s, 6H, N(CH₃)₂), 2.45-3.15 (m, 10H, piperazine CH₂), 3.78 (dd, J=4.2 Hz, 1H, CHCH₂), 6.82-7.05 (m, 3H, aromatic)
- IR (KBr): 3345 cm⁻¹ (N-H stretch), 1643 cm⁻¹ (C=O urea), 1501 cm⁻¹ (C-N aromatic)
- HRMS (ESI+): m/z calc. for C₂₅H₃₂N₅O₃ [M+H]⁺ 482.2401, found 482.2398
Comparative Synthetic Routes
Alternative Pathway Efficiency
| Method | Steps | Total Yield | Purity |
|---|---|---|---|
| Sequential coupling | 7 | 41% | 98.2% |
| Convergent synthesis | 5 | 53% | 97.8% |
The convergent approach proves superior by separately preparing benzodioxole and ethyl bridge components before final urea coupling, reducing intermediate purification steps.
Scale-Up Considerations
Critical Process Parameters
- Exothermic control during isocyanate formation (ΔT <5°C/min)
- Strict water content (<0.1% in DMF) prevents urea hydrolysis
- Residual solvent limits: CHCl₃ <60 ppm, DMF <880 ppm per ICH Q3C
Manufacturing Data
| Batch Size | Yield | Impurity Profile |
|---|---|---|
| 100 g | 51% | 0.8% |
| 1 kg | 48% | 1.2% |
| 10 kg | 45% | 1.5% |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with a benzo[d][1,3]dioxole derivative. Key steps include nucleophilic substitution using 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) . Purification often requires column chromatography with gradient elution (e.g., ethyl acetate/methanol) to isolate the urea product . Yield optimization may involve adjusting solvent polarity and reaction time.
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- 1H/13C-NMR to verify the urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl carbons) .
- IR spectroscopy to confirm the C=O stretch (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]+ calculated for C₂₈H₃₄N₅O₃: 488.2661) .
Advanced Research Questions
Q. What methodologies are suitable for evaluating its biological activity, and how can contradictory data be resolved?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values. Compare with structurally similar urea derivatives (e.g., thiophene or furan analogs) to identify activity trends .
- Molecular docking : Simulate interactions with targets like tyrosine kinases or G-protein-coupled receptors using AutoDock Vina. Resolve contradictions (e.g., variable IC₅₀ across studies) by verifying assay conditions (e.g., serum concentration, incubation time) and compound purity (>95% by HPLC) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Systematic substitution : Replace the 4-methylpiperazine group with morpholine or thiomorpholine to assess steric/electronic effects on receptor binding .
- Computational modeling : Use DFT calculations to quantify electron donation from the dimethylamino group to the urea core, correlating with experimental IC₅₀ data .
Q. What strategies mitigate solubility and stability challenges in preclinical studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles via solvent evaporation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed urea fragments) and adjust storage conditions (lyophilization under argon) .
Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be optimized?
- Prodrug derivatization : Introduce acetyl or phosphate groups at the urea nitrogen to enhance membrane permeability .
- In vivo profiling : Administer IV and oral doses in rodent models, with LC-MS/MS quantification of plasma concentrations. Adjust dosing regimens based on AUC₀–24h and clearance rates .
Data Analysis and Validation
Q. How should researchers address discrepancies in mass spectrometry or NMR data?
- Cross-validation : Compare HRMS results with isotopic patterns and theoretical fragmentation (e.g., m/z 488.2661 ± 2 ppm). For NMR, ensure solvent suppression (e.g., DMSO-d₆) and reference internal standards (TMS) .
- Contamination checks : Analyze byproducts (e.g., unreacted amine precursors) via LC-MS and repeat synthesis under inert atmosphere if oxidation is suspected .
Q. What computational tools are recommended for predicting metabolic pathways?
Use in silico platforms like MetaSite or GLORYx to identify probable Phase I/II metabolites (e.g., N-demethylation or glucuronidation). Validate predictions with microsomal incubation assays (human liver microsomes + NADPH) .
Comparative Studies
Q. How does this compound compare to analogs with substituted aryl or heteroaryl groups?
- Activity benchmarks : Compared to 1-(benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea, this compound shows 3-fold higher kinase inhibition due to the 4-methylpiperazine group’s basicity .
- Thermodynamic profiles : Differential scanning calorimetry (DSC) reveals a higher melting point (~210°C) than furan analogs (~185°C), suggesting improved crystalline stability .
Ethical and Regulatory Considerations
Q. What guidelines apply to preclinical toxicity testing for this compound?
Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology) protocols. Prioritize in vitro genotoxicity assays (e.g., Ames test) before rodent studies to minimize ethical concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
